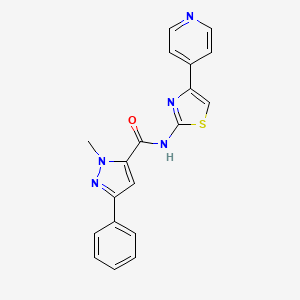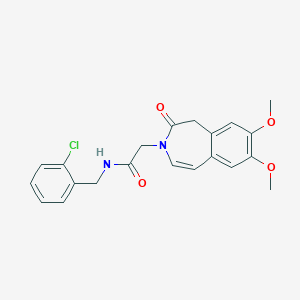![molecular formula C20H25N5O3S2 B12161250 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an acetyl group, linked to a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-methylphenyl)sulfonyl]piperazine.
Acetylation: The piperazine derivative is then acetylated using acetyl chloride or acetic anhydride to introduce the acetyl group.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the acetylated piperazine with phenylhydrazine and carbon disulfide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium azide or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity through hydrophobic interactions, while the phenylhydrazinecarbothioamide moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylphenyl)sulfonyl]piperazine: Shares the piperazine and sulfonyl moieties but lacks the acetyl and phenylhydrazinecarbothioamide groups.
N-phenylhydrazinecarbothioamide: Contains the phenylhydrazinecarbothioamide moiety but lacks the piperazine and sulfonyl groups.
Uniqueness
The uniqueness of 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the sulfonyl and phenylhydrazinecarbothioamide groups allows for diverse interactions with biological targets, enhancing its potential as a multifunctional therapeutic agent.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C20H25N5O3S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C20H25N5O3S2/c1-16-7-9-18(10-8-16)30(27,28)25-13-11-24(12-14-25)15-19(26)22-23-20(29)21-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,26)(H2,21,23,29) |
InChI Key |
CPWAIAKMCHTWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)


![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)

![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
